molecular formula C8H24N2Si2 B167313 N,N'-Bis(trimethylsilyl)ethylenediamine CAS No. 1821-99-4

N,N'-Bis(trimethylsilyl)ethylenediamine

Cat. No. B167313
CAS RN: 1821-99-4
M. Wt: 204.46 g/mol
InChI Key: AOZQTURTLIEFNQ-UHFFFAOYSA-N
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Description

“N,N’-Bis(trimethylsilyl)ethylenediamine” is a chemical compound with the molecular formula C8H24N2Si2 . It is a derivative of ethylenediamine, where the hydrogen atoms are replaced by trimethylsilyl groups .


Synthesis Analysis

The synthesis of “N,N’-Bis(trimethylsilyl)ethylenediamine” involves the selective and reversible protection of ethylenediamine through trimethylsilylation . This process yields N,N,N’-tris and N,N’-bis(trimethylsilyl)ethylenediamine . Stoichiometric addition of methacryloyl chloride to N,N,N’-tris(trimethylsilyl)ethylenediamine gives exclusively N,N-bis(trimethylsilyl)aminoethylmethacrylamide (BTAEMA) in quantitative yield .


Molecular Structure Analysis

The molecular structure of “N,N’-Bis(trimethylsilyl)ethylenediamine” consists of a silicon atom bonded to three methyl groups, which is in turn bonded to the rest of the molecule . The molecular weight of the compound is 204.46 .


Chemical Reactions Analysis

“N,N’-Bis(trimethylsilyl)ethylenediamine” can undergo various chemical reactions. For instance, it can be treated with propylene oxide and desilylated to give a 92.8% yield of N,N-bis(2-hydroxypropyl)ethylenediamine . Upon treatment with glycidyl methacrylate, HPEDM monomer is produced in 75.6% yield .


Physical And Chemical Properties Analysis

“N,N’-Bis(trimethylsilyl)ethylenediamine” is a chemical compound with the molecular formula C8H24N2Si2 and a molecular weight of 204.46 .

Scientific Research Applications

Synthesis of Methacryl-based Monomers

N,N'-Bis(trimethylsilyl)ethylenediamine plays a crucial role in synthesizing methacryl-based monomers. The selective and reversible protection of ethylenediamine by trimethylsilylation is a key step in producing asymmetrically substituted ethylenediamine-based monomers, leading to various applications in polymer chemistry (Zhong & Smith, 1992).

Synthesis and Reactions with Chlorosilanes

N,N'-Bis(trimethylsilyl)ethylenediamine, when reacted with chlorosilanes, yields bis(silyl)ethylenediamines. These compounds are crucial in synthesizing various 1,3-diaza-2-silacyclopentanes, which are important in organosilicon chemistry (Diedrich et al., 2002).

Aluminum Amide Synthesis

In aluminum chemistry, N,N'-Bis(trimethylsilyl)ethylenediamine is instrumental in synthesizing aluminum amides. These compounds are derived from the reaction of the diamine with H(3)Al.NMe(3), leading to products based on metalation and N-Si bond cleavage (Gardiner et al., 1996).

Solid State Structures and Solution Dynamics

N,N'-Bis(trimethylsilyl)ethylenediamine plays a significant role in the study of solid-state structures and solution dynamics of unsolvated and solvated dilithium complexes. These insights are valuable in understanding the behavior of lithiated compounds in different environments (Gardiner & Raston, 1996).

Reaction with Diamines and Thiols

This compound is also involved in the reaction of 3-trimethylsilyl-2-propiolyl chloride with ethylenediamine and other diamines, leading to the formation of unique bis(trimethylsilylpropiolyl)amides. These reactions are significant in organic synthesis and the development of new compounds (Safronova et al., 2002).

Cytotoxic Activity in Cancer Research

In cancer research, derivatives of N,N'-Bis(trimethylsilyl)ethylenediamine have been studied for their cytotoxic activities against various human cancer cell lines. This highlights the potential of these compounds in developing novel therapeutic agents (Musa, Badisa, & Latinwo, 2014).

Inhibitory Effect Against Steel Corrosion

N,N'-Bis(trimethylsilyl)ethylenediamine derivatives have been synthesized and studied for their inhibitory efficiency against steel corrosion. This is crucial in material science and engineering for improving the durability of metals (Sığırcık, Yıldırım, & Tüken, 2017).

New Cyclic and Spirocyclic Aminosilanes

Research on N,N'-Bis(trimethylsilyl)ethylenediamine has led to the development of new cyclic and spirocyclic aminosilanes. These compounds have broad applications in organosilicon chemistry and materials science (Herbig et al., 2021).

Safety And Hazards

While specific safety and hazard information for “N,N’-Bis(trimethylsilyl)ethylenediamine” was not found, compounds with trimethylsilyl groups are generally considered hazardous. They can cause skin burns, eye damage, and respiratory irritation .

properties

IUPAC Name

N,N'-bis(trimethylsilyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H24N2Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h9-10H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZQTURTLIEFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)NCCN[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24N2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00939523
Record name N~1~,N~2~-Bis(trimethylsilyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00939523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis(trimethylsilyl)ethylenediamine

CAS RN

1821-99-4
Record name N1,N2-Bis(trimethylsilyl)-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1821-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Bis(trimethylsilyl)ethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~,N~2~-Bis(trimethylsilyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00939523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-bis(trimethylsilyl)ethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.771
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
MG Gardiner, GA Koutsantonis, SM Lawrence… - Inorganic …, 1996 - ACS Publications
The reaction of N,N‘-bis(trimethylsilyl)ethylenediamine with H 3 Al·NMe 3 gives products based on metalation (H 2 elimination), [{[CH 2 N(SiMe 3 )] 2 AlH} 2 ] (1) and [{CH 2 N(SiMe 3 )} …
Number of citations: 12 pubs.acs.org
MG Gardiner, CL Raston - Inorganic chemistry, 1996 - ACS Publications
The lithiation of N,N‘-bis(trimethylsilyl)ethylenediamine, 1, by 2 equiv of methyllithium in diethyl ether yields the dimeric diethyl ether adduct [{Li[N(SiMe 3 )CH 2 CH 2 NSiMe 3 ]Li·OEt 2 } …
Number of citations: 13 pubs.acs.org
CG Pitt, MS Habercom - Journal of Organometallic Chemistry, 1968 - Elsevier
0 0 0 100 0 0 69 IO 0 81 9 2.5 162 10 0 80 IO 5 c N-(Trimethylsilyl) ethyl~ nediamine. bN, X-Bis (trimethyIsiIy_l) ethyienediamine. F N_N’-Bis (trimethylsilyl)-e+ &ylenediamine. d N_N. _N…
Number of citations: 2 www.sciencedirect.com
Y Zhong, DJ Smith - Polymer Bulletin, 1992 - Springer
The hydrophilic monomers, 2-aminoethylmethacrylamide (AEMA), N,N-bis (2-hydroxypropyl) aminoethylmethacrylamide (HPAEMA) and N,N,N′-tris(2-hydroxypropyl) ethylenediamine …
Number of citations: 4 link.springer.com
R West, M Ishikawa, S Murai - Journal of the American Chemical …, 1968 - ACS Publications
Several organosilyl derivatives of ethylenediamine, N-phenylethylenediamine, and N-methylethylenediamine have been prepared and characterized. In the presence of n-butyllithium, N…
Number of citations: 29 pubs.acs.org
H Suzuki, M Ohashi, K Itoh, I Matsuda… - Bulletin of the Chemical …, 1975 - journal.csj.jp
N,N′-Bis(trimethylsilyl)-1,2-diamines gave imidazolidine derivatives accompanied with the elimination of hexamethyldisiloxane in excellent yields by condensation reactions with …
Number of citations: 16 www.journal.csj.jp
N Choi, K Asano, W Ando - Heterocycles, 1997 - infona.pl
The reaction of 1,2-dimethyl-1, 1,2,2-tetrachlorodisilane with N,N -bis(trimethylsilyl)-ethylenediamine and -o-phenylenediamine in the presence of triethylamine yielded bis(2-…
Number of citations: 1 www.infona.pl
Y Nagasaki, M Kato, N Kato, Y Mitsuhata… - Bulletin des Sociétés …, 1990 - Wiley Online Library
Synthetic methods of end‐functional soluble poly(divinylbenzene) [poly(DVB)] and A‐B‐A type block copolymers having soluble poly(divinylbenzene) segments were investigated. …
Number of citations: 3 onlinelibrary.wiley.com
DJ Smith, OC Mascarenhas - Polymer Bulletin, 1993 - Springer
Poly[aminoethylbutyl ether] (poly-AEBE), a new adhesive hydrogel film bearing primary amine pendants, was synthesized. The key synthetic step, in the synthesis of poly-AEBE, …
Number of citations: 2 link.springer.com
F Diedrich, C Ebker, U Klingebiel, C Reiche - znaturforsch.com
Z. Naturforsch. 57 b, 99–106 (2002); eingegangen am 10. September 2001 Silylethylenediamines, Bis [tris (silyl) ethylenediamino] silane, 1.3-Diaza-2-silacyclopentane …
Number of citations: 0 www.znaturforsch.com

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